molecular formula C9H6FNO2S B3219901 4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester CAS No. 1190321-79-9

4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester

Cat. No.: B3219901
CAS No.: 1190321-79-9
M. Wt: 211.21 g/mol
InChI Key: MUIRJVOHAYMGHP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzothiazole core substituted with a fluorine atom at position 6 and a methyl ester group at position 4 (Figure 1). Benzothiazoles are heterocyclic aromatic systems with sulfur and nitrogen atoms, contributing to their stability and reactivity.

Fluorinated benzothiazoles are also explored for their antimicrobial and antitumor properties .

Properties

IUPAC Name

methyl 6-fluoro-1,3-benzothiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c1-13-9(12)6-2-5(10)3-7-8(6)11-4-14-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIRJVOHAYMGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268806
Record name Methyl 6-fluoro-4-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-79-9
Record name Methyl 6-fluoro-4-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-fluoro-4-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester typically involves the condensation of 2-aminobenzenethiol with a fluorinated carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzothiazole ring. The methyl ester group is introduced by esterification using methanol and an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The benzothiazole ring can intercalate with DNA or inhibit enzyme activity by binding to the active site. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Analysis :

  • Chlorine in the benzothiophene analog may enhance lipophilicity but reduce metabolic stability.
  • Heterocycle Differences : Benzothiazoles (with N and S) exhibit stronger π-π stacking than benzothiophenes (S only) or indoles (N only), impacting intermolecular interactions .
2.2 Fluorinated Ester Derivatives
Compound Name Molecular Formula Molecular Weight Key Features Reference
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester C₁₇H₁₂F₂N₃O₃ 344.3 g/mol Dual fluoro groups; imidazopyridine linkage
Benzoic acid, 4-[[(2S,4S)-4-fluoro-2-pyrrolidinyl]methoxy]-, methyl ester C₁₃H₁₆FNO₃ 253.27 g/mol Fluorinated pyrrolidine substituent

Analysis :

  • Bioactivity : The imidazopyridine-linked compound highlights the role of fluorine in enhancing binding to biological targets (e.g., kinases). The target compound’s single fluorine may offer a balance between activity and metabolic stability.
2.3 Methyl Esters in Heterocyclic Systems
Compound Name Heterocycle Applications Reference
7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester Imidazopyridine Intermediate in drug synthesis
Methyl 6-fluoro-1H-indole-4-carboxylate Indole Anticancer research

Analysis :

  • Synthetic Utility : Methyl esters are common intermediates; the target compound’s ester group enables facile hydrolysis to carboxylic acids for further coupling .
  • Therapeutic Potential: Indole-based esters show antitumor activity, suggesting the target compound’s benzothiazole core could be optimized for similar pathways.

Research Findings and Trends

  • Carcinogenicity Studies: Methyl esters in aminoazo dyes (e.g., 4-dimethylaminoazobenzene derivatives) correlate with carcinogenicity, but fluorine substitution may mitigate this by altering metabolic pathways .

Biological Activity

4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester (CAS No. 1190321-79-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester features a benzothiazole ring system with a fluorine atom at the 6-position and a methyl ester functional group. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In particular, 4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester has shown effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Escherichia coli15100
Staphylococcus aureus18100
Pseudomonas aeruginosa12100

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays. Notably, it demonstrated significant free radical scavenging activity, comparable to established antioxidants like Trolox.

Concentration (µM) DPPH Scavenging (%)
2530
5055
10085

The results indicate that the compound effectively reduces oxidative stress, which is critical in preventing cellular damage .

Anti-inflammatory Properties

In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines. The following table summarizes its effects on key inflammatory markers:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α20050
IL-615030

This reduction in cytokine levels highlights its potential use in treating inflammatory diseases .

The biological activity of 4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester is believed to stem from its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways and microbial growth by binding to their active sites.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
  • Antioxidant Studies : In a controlled experiment assessing oxidative stress in cell cultures, the compound significantly reduced markers of oxidative damage compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-benzothiazolecarboxylic acid derivatives, and how can they be adapted for 6-fluoro-substituted analogs?

  • Methodological Answer : A common approach involves cyclization reactions using precursors like L-cysteine esters and fluorinated aromatic intermediates. For example, 6-hydroxybenzothiazole-2-carboxylate esters can be synthesized by reacting 1,4-benzoquinone with L-cysteine methyl ester under reflux in methanol, followed by fluorination at the 6-position using selective electrophilic fluorinating agents (e.g., Selectfluor™) . Modifications to this protocol, such as ultrasound-assisted reactions or varying solvent systems (e.g., ethanol vs. methanol), may improve yields for fluoro-substituted derivatives .

Q. How can researchers confirm the structural integrity of 4-benzothiazolecarboxylic acid esters after synthesis?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can identify fluorine coupling patterns (e.g., 3JFH^3J_{F-H} splitting) and ester carbonyl signals (~165-175 ppm). For example, the methyl ester group typically appears as a singlet at ~3.9 ppm in 1^1H NMR .
  • Infrared Spectroscopy (IR) : Stretching vibrations for the ester C=O (~1720 cm1^{-1}) and benzothiazole C=N (~1620 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with fluorine substitution .

Advanced Research Questions

Q. What challenges arise in optimizing fluorination at the 6-position of benzothiazolecarboxylates, and how can they be addressed?

  • Methodological Answer : Fluorination often faces issues with regioselectivity and side reactions (e.g., over-fluorination). Strategies include:

  • Directed Ortho-Metalation : Use directing groups (e.g., boronic esters) to position fluorine selectively at the 6-position before cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating, as shown in analogous quinoline carboxylate syntheses .
  • Contradiction Note : Some studies report lower yields with electron-withdrawing groups (e.g., esters) due to reduced nucleophilicity. This can be mitigated by protecting the ester group during fluorination .

Q. How do steric and electronic effects of the 6-fluoro substituent influence the compound’s reactivity in downstream applications (e.g., drug discovery)?

  • Methodological Answer :

  • Electronic Effects : The 6-fluoro group increases electron deficiency in the benzothiazole ring, enhancing electrophilic substitution resistance but improving binding to biological targets (e.g., kinase active sites) .
  • Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing efficient functionalization at adjacent positions (e.g., coupling reactions at the 4-carboxylate) .
  • Analytical Validation : Density Functional Theory (DFT) calculations can predict charge distribution, while X-ray crystallography confirms spatial arrangements .

Q. What discrepancies exist in reported spectral data for benzothiazolecarboxylates, and how should researchers resolve them?

  • Methodological Answer : Variations in NMR chemical shifts may arise from solvent polarity or impurities. For example:

  • Contradiction : In ethyl 4-methylbenzotriazole carboxylates, 13^13C NMR carbonyl signals range from 165–168 ppm depending on solvent (DMSO vs. CDCl3_3) .
  • Resolution : Always report solvent and calibration standards. Cross-validate with computational tools (e.g., ACD/Labs NMR predictors) and reference databases like NIST Chemistry WebBook .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester
Reactant of Route 2
4-Benzothiazolecarboxylic acid, 6-fluoro-, methyl ester

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